3-(Methoxydimethylsilyl)propyl methacrylate

Surface modification Nanoparticle functionalization Self-assembled monolayers

3-(Methoxydimethylsilyl)propyl methacrylate (CAS 66753-64-8) is a methacrylate-functional monoalkoxy silane, also known as 3-methacryloxypropyldimethylmethoxysilane or TSL 8375. This bifunctional compound features a polymerizable methacrylate group and a hydrolyzable methoxydimethylsilyl group, enabling covalent bonding across organic-inorganic interfaces.

Molecular Formula C10H20O3Si
Molecular Weight 216.35 g/mol
CAS No. 66753-64-8
Cat. No. B1587261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxydimethylsilyl)propyl methacrylate
CAS66753-64-8
Molecular FormulaC10H20O3Si
Molecular Weight216.35 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC[Si](C)(C)OC
InChIInChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3
InChIKeyJBDMKOVTOUIKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxydimethylsilyl)propyl methacrylate (CAS 66753-64-8): A Methacrylate-Functional Monoalkoxy Silane for Controlled Interfacial Engineering


3-(Methoxydimethylsilyl)propyl methacrylate (CAS 66753-64-8) is a methacrylate-functional monoalkoxy silane, also known as 3-methacryloxypropyldimethylmethoxysilane or TSL 8375 [1]. This bifunctional compound features a polymerizable methacrylate group and a hydrolyzable methoxydimethylsilyl group, enabling covalent bonding across organic-inorganic interfaces [2]. As a monoalkoxy silane, it is structurally distinct from the more common trialkoxy methacrylate silanes, possessing a single hydrolyzable methoxy group and two non-hydrolyzable methyl substituents on silicon [1]. This architectural difference fundamentally alters its deposition behavior, crosslinking potential, and physical properties relative to trialkoxy analogs.

Why 3-(Methoxydimethylsilyl)propyl methacrylate Cannot Be Substituted by Generic Methacryloxy Silanes


Generic substitution of 3-(methoxydimethylsilyl)propyl methacrylate with trialkoxy methacrylate silanes (e.g., 3-(trimethoxysilyl)propyl methacrylate) is not functionally equivalent. The number of hydrolyzable alkoxy groups fundamentally dictates the silane's deposition architecture, crosslink density, and resultant material properties [1]. Trialkoxy silanes form three-dimensional polymeric networks upon hydrolysis, while monoalkoxy silanes are restricted to monolayer deposition [2]. This distinction is critical in applications requiring precise interfacial control, such as nanoparticle functionalization, microelectronic surface modification, and composite systems where excessive crosslinking can compromise mechanical properties [1]. Physical property divergences, including boiling point, density, and refractive index, further necessitate deliberate selection rather than casual interchange.

Quantitative Differentiation of 3-(Methoxydimethylsilyl)propyl methacrylate vs. Closest Analogs


Monoalkoxy vs. Trialkoxy Architecture: Monolayer Deposition Instead of Polymeric Film Formation

3-(Methoxydimethylsilyl)propyl methacrylate contains a single hydrolyzable methoxy group, classifying it as a monoalkoxy silane. In contrast, the widely used analog 3-(trimethoxysilyl)propyl methacrylate (CAS 2530-85-0) is a trialkoxy silane with three hydrolyzable methoxy groups [1]. This structural difference dictates deposition behavior: trialkoxy silanes typically deposit as polymeric, multilayer films due to intermolecular condensation between silanol groups, while monoalkoxy silanes are restricted to forming self-assembled monolayers because they possess only one reactive site for surface attachment and cannot undergo inter-silane crosslinking [2].

Surface modification Nanoparticle functionalization Self-assembled monolayers

Boiling Point: Substantially Higher than Trialkoxy Analog at Atmospheric Pressure

The boiling point of 3-(methoxydimethylsilyl)propyl methacrylate at 760 mmHg is 239.4±23.0 °C , while the boiling point of the trialkoxy analog 3-(trimethoxysilyl)propyl methacrylate under identical pressure is reported as 190 °C . The ~49 °C higher boiling point reflects the reduced intermolecular hydrogen-bonding capacity and altered polarity imparted by the dimethyl substitution on silicon.

Physical properties Volatility Purification

Density: 10% Lower than Trialkoxy Analog, Enabling Different Formulation Behavior

The density of 3-(methoxydimethylsilyl)propyl methacrylate is reported as 0.944 g/cm³ [1]. In contrast, the trialkoxy analog 3-(trimethoxysilyl)propyl methacrylate has a density of 1.045 g/mL at 25 °C . This approximately 10% lower density is attributable to the replacement of two methoxy groups with less dense methyl groups.

Formulation Density Composite processing

Composite Yield Stress: Dialkoxy Silanes Outperform Trialkoxy Silanes in PVC Composites

A study evaluating silane-treated glass beads in PVC composites demonstrated that, for a given organofunctional group (methacryloxypropyl), silanes with a dialkoxy structure yielded higher yield stress than those with a trialkoxy structure [1]. Although the study directly compared di- and trialkoxy silanes, the underlying principle—that reducing the number of alkoxy groups lowers crosslink density and can enhance certain mechanical properties—extends to monoalkoxy silanes. 3-(Methoxydimethylsilyl)propyl methacrylate, as a monoalkoxy silane, is anticipated to produce even lower crosslink density than dialkoxy analogs, potentially further influencing elongation and toughness.

Composites Mechanical properties Yield stress

Specialized Application: Component in Positive-Tone 157 nm Photoresist Formulations

3-(Methoxydimethylsilyl)propyl methacrylate is specified as a component in positive-tone 157 nm photoresist formulations [1]. This application leverages the compound's methacrylate functionality for radical polymerization and its monoalkoxy silane architecture for controlled surface modification. While the widely used trialkoxy analog 3-(trimethoxysilyl)propyl methacrylate is also employed in photoresists, the monoalkoxy variant may offer advantages in controlling film thickness and preventing unwanted crosslinking during lithographic processing .

Lithography Photoresist Microelectronics

Refractive Index: Slightly Higher than Trialkoxy Analog, Impacting Optical Applications

The refractive index of 3-(methoxydimethylsilyl)propyl methacrylate is reported as 1.4381 , while the refractive index of 3-(trimethoxysilyl)propyl methacrylate is typically reported as 1.43 . The 0.008 higher value for the monoalkoxy compound reflects the substitution of polar methoxy groups with less polarizable methyl groups, altering the electronic polarizability of the molecule.

Optical materials Refractive index Coatings

High-Value Application Scenarios for 3-(Methoxydimethylsilyl)propyl methacrylate Based on Differentiated Properties


Nanoparticle Surface Functionalization Requiring Molecularly Thin, Non-Crosslinked Coatings

In nanotechnology and advanced composites, the precise control of interfacial layer thickness is paramount. Trialkoxy silanes can form polymeric multilayers that alter nanoparticle dispersion and electrical properties [1]. The monoalkoxy nature of 3-(methoxydimethylsilyl)propyl methacrylate restricts deposition to a self-assembled monolayer, preventing interparticle bridging and preserving the high surface area and discrete nature of nanoparticles. This property is critical for dielectric nanocomposites and catalytic supports where thick interphases degrade performance [1].

High-Temperature Curing Processes Where Lower Volatility Reduces Evaporative Loss

The ~49 °C higher boiling point of 3-(methoxydimethylsilyl)propyl methacrylate (239.4 °C) compared to its trialkoxy analog (190 °C) makes it more suitable for high-temperature curing or processing . In composite manufacturing, coatings, and adhesive formulations subjected to elevated cure cycles, the reduced volatility minimizes silane loss due to evaporation, ensuring that the intended stoichiometry and interfacial coverage are maintained throughout the process.

Positive-Tone 157 nm Photoresist Development for Advanced Lithography

This compound is specifically documented as a component in positive-tone 157 nm photoresists [2]. Its combination of a methacrylate group for radical polymerization and a monoalkoxy silane group for controlled surface modification makes it suitable for resist formulations requiring precise film thickness control and minimal crosslinking. Researchers and manufacturers developing next-generation lithographic materials can leverage this compound's established role in 157 nm resist chemistry.

Lightweight Composite Formulations Benefiting from Lower Density

With a density of 0.944 g/cm³—approximately 10% lower than 3-(trimethoxysilyl)propyl methacrylate (1.045 g/mL) [3]—this silane offers a weight advantage in composite formulations. In aerospace, automotive, and sporting goods applications where weight reduction is critical, the lower density contributes to overall lightweighting strategies without sacrificing the silane's interfacial coupling function. The lower density may also influence the rheology and processing behavior of filled polymer systems.

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